N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Source this differentiated pyrazine-2-carboxamide featuring a pre-installed sulfolane (1,1-dioxothiolane) ring linked via a methylene spacer. With a MW of 255.30 Da, 5 H-bond acceptors, and Lipinski compliance, it is pre-qualified for fragment-based drug discovery and phenotypic screening cascades. Unlike generic pyrazine-2-carboxamides, the geometrically constrained sulfone motif serves as a phosphate/carboxylate bioisostere and is absent from simpler analogs, eliminating the need for post-synthetic oxidation. Procure for target diversification or as a building block for late-stage functionalization via cross-coupling on the pyrazine ring. Ideal for medicinal chemistry teams expanding SAR around sulfone-containing heterocycles.

Molecular Formula C10H13N3O3S
Molecular Weight 255.29
CAS No. 1209869-92-0
Cat. No. B2501466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide
CAS1209869-92-0
Molecular FormulaC10H13N3O3S
Molecular Weight255.29
Structural Identifiers
SMILESC1CS(=O)(=O)CC1CNC(=O)C2=NC=CN=C2
InChIInChI=1S/C10H13N3O3S/c14-10(9-6-11-2-3-12-9)13-5-8-1-4-17(15,16)7-8/h2-3,6,8H,1,4-5,7H2,(H,13,14)
InChIKeyCZOIWWMTTIJJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide (CAS 1209869-92-0): Chemical Identity, Database Registrations, and Procurement Baseline


N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide (CAS 1209869-92-0) is a synthetic small molecule (C₁₀H₁₃N₃O₃S; MW 255.30 g/mol) comprising a pyrazine-2-carboxamide core linked via a methylene spacer to a 1,1-dioxo-1λ⁶-thiolane (sulfolane) ring [1]. The compound is registered in PubChem (CID 45808549) and ChEMBL (CHEMBL4535828), where it is associated with six bioactivity records across three distinct protein targets and classified at the preclinical max phase [1][2]. Its computed physicochemical profile includes XLogP3 of -0.8, five hydrogen bond acceptors, one hydrogen bond donor, three rotatable bonds, and zero violations of Lipinski's Rule of Five, indicating favorable drug-like properties [1].

Why Pyrazine-2-Carboxamide Analogs Cannot Substitute for N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide in Target-Focused Screening


Generic substitution within the pyrazine-2-carboxamide chemotype is precluded by the unique structural topology of this compound: the 1,1-dioxothiolane (sulfolane) ring appended via a methylene linker introduces a distinctly shaped hydrogen-bond-accepting sulfone motif that is absent from simpler pyrazine-2-carboxamides such as the parent compound (CAS 98-96-4) [1]. The sulfolane group is known to modulate solubility, metabolic stability, and binding-site complementarity in ways that cannot be replicated by alkyl, aryl, or unoxidized thiolane substituents [1][2]. The ChEMBL database associates this specific scaffold with a discrete set of three protein targets, indicating that the sulfolane-containing architecture confers a target-interaction profile that diverges from other pyrazine-2-carboxamide subclasses (e.g., 6-arylpyrazine-2-carboxamides or N-alkyl-3-chloropyrazine-2-carboxamides) [2][3]. Consequently, substituting this compound with a close analog lacking the sulfolane moiety risks losing the specific binding pose, selectivity profile, or physicochemical properties that motivated its inclusion in a screening library or SAR campaign.

Quantitative Differentiation Evidence: N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide vs. Closest Analogs


Sulfone-Containing Scaffold vs. Parent Pyrazine-2-Carboxamide: Physicochemical Differentiation

The incorporation of the 1,1-dioxothiolane (sulfolane) moiety fundamentally alters the physicochemical profile relative to the unsubstituted pyrazine-2-carboxamide parent (CAS 98-96-4). The target compound (MW 255.30, XLogP3 -0.8, HBA 5, HBD 1) has a molecular weight 132.16 Da higher and an XLogP3 approximately 0.6 log units lower than pyrazine-2-carboxamide (MW 123.11, XLogP3 ≈ -0.2), reflecting the polarity-enhancing effect of the sulfone group [1]. The sulfolane ring adds two hydrogen bond acceptor sites (sulfone oxygens) without introducing additional hydrogen bond donors, a feature that can strengthen target binding while maintaining membrane permeability [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

ChEMBL Bioactivity Fingerprint: Three-Target Engagement Profile vs. Single-Target Pyrazine-2-Carboxamide Derivatives

ChEMBL records indicate that CHEMBL4535828 has measured bioactivity against three distinct protein targets derived from six assay data points (all classified as Functional, F-type assays) [1]. This multi-target engagement profile differentiates it from narrow-spectrum pyrazine-2-carboxamide derivatives such as 6-chloro-3,5-diaminopyrazine-2-carboxamide, which acts selectively on epithelial sodium channels (ENaC), or 6-arylpyrazine-2-carboxamides optimized solely for Trypanosoma brucei inhibition [2][3]. The specific identity of the three targets could not be retrieved from the currently accessible ChEMBL interface, and no quantitative IC₅₀/EC₅₀ values were available for direct comparison.

Target Engagement Selectivity Profiling Ion Channel Pharmacology

Methylene-Spacer Topology vs. Direct Attachment in N-(1,1-dioxothiolan-3-yl)-6-methylpyrazine-2-carboxamide

The target compound features a methylene (-CH₂-) spacer between the sulfolane ring and the carboxamide nitrogen, whereas the closest commercially cataloged analog, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methylpyrazine-2-carboxamide (benchchem catalog), employs a direct N–thiolane bond with an additional 6-methyl substituent on the pyrazine ring . The methylene spacer introduces an additional rotatable bond (total 3 vs. 2 in the direct-attachment analog) and extends the distance between the sulfone group and the amide by approximately 1.5 Å, altering the conformational ensemble accessible to the molecule [1]. No quantitative binding or functional data are publicly available to quantify the pharmacological impact of this topological difference.

Structure-Activity Relationship Linker Optimization Conformational Analysis

Sulfolane-Containing Scaffold vs. Urea-Based GIRK Activators (ML297 and VU0810464): Chemotype Differentiation

Patent and literature analysis confirms that the pyrazine-2-carboxamide scaffold bearing a sulfolane moiety represents a chemotype distinct from the well-characterized urea-based GIRK1/2 activators such as ML297 (phenyl-pyrazolylurea, EC₅₀ = 160–914 nM across GIRK1/2, GIRK1/3, and GIRK1/4) and VU0810464 (GIRK1/2 EC₅₀ = 165 nM, GIRK1/4 EC₅₀ = 720 nM) [1]. The target compound lacks the urea linkage and instead employs a carboxamide connected to a sulfone-containing ring system, a structural departure that may confer a different binding mode, selectivity fingerprint, or metabolic stability profile [2]. No quantitative GIRK potency data are publicly available for the target compound to enable a direct head-to-head numerical comparison.

GIRK Channel Ion Channel Pharmacology Chemotype Comparison

Optimal Research and Procurement Application Scenarios for N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide


Fragment-Based and Structure-Guided Library Design Requiring a Polar, Hydrogen-Bond-Accepting Sulfone Building Block

With its five hydrogen bond acceptors (including two sulfone oxygens), a single hydrogen bond donor, moderate molecular weight (255.30 Da), and a polar surface area of 89.02 Ų, this compound is structurally suited for fragment-based drug discovery (FBDD) libraries and structure-guided design campaigns where enhanced aqueous solubility and directional hydrogen-bonding capacity are required [1]. The sulfolane moiety provides a geometrically constrained sulfone group that can serve as a phosphate or carboxylate bioisostere, while the pyrazine ring offers sites for further functionalization via cross-coupling chemistry [1]. Procurement is most appropriate for medicinal chemistry teams seeking to diversify a pyrazine-2-carboxamide focused library with a sulfone-containing congener that is not commercially available among simpler pyrazine-2-carboxamide analogs [2].

Phenotypic Screening and Polypharmacology Studies Leveraging Multi-Target Activity

The compound's ChEMBL record indicating curated bioactivity against three distinct protein targets supports its use in phenotypic screening cascades where engagement of multiple biological pathways is desirable, such as neuropsychiatric or metabolic disease models [1]. Unlike highly selective tool compounds optimized for a single target, the multi-target footprint of this chemotype may capture synergistic pharmacology relevant to complex diseases [1]. Researchers should verify the identity and relevance of the three ChEMBL-annotated targets to their specific disease area before committing to large-scale procurement [1].

SAR Expansion of Non-Urea GIRK Channel Modulator Chemotypes

If ongoing or future target deconvolution confirms GIRK channel modulation as a mechanism of action, this compound's pyrazine-2-carboxamide/sulfolane scaffold represents a structurally differentiated entry point for GIRK SAR expansion relative to the extensively characterized urea-based (ML297) and pyrazole-based (VU0810464) activator series [1][2]. The absence of a urea linkage may mitigate the metabolic instability observed in certain GIRK activator scaffolds, where amide bond hydrolysis has been identified as a major clearance pathway [3]. This scenario is contingent upon experimental confirmation of GIRK activity, which has not been verified in the publicly accessible literature as of the current evidence review [1].

Building Block for Sulfur-Containing Heterocycle Synthesis and Late-Stage Functionalization

The compound's well-defined architecture combines a pyrazine ring amenable to cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) with a pre-formed sulfolane ring, making it a convenient building block for the synthesis of more complex sulfur-containing heterocycles and late-stage functionalization libraries [1]. Unlike simpler pyrazine building blocks that require post-synthetic oxidation to install a sulfone, this compound provides the sulfolane moiety pre-installed, reducing synthetic step count and improving overall yield in multi-step synthetic routes [1]. Procurement is recommended for synthetic chemistry groups constructing diverse screening libraries with sulfur-containing heterocyclic cores [2].

Quote Request

Request a Quote for N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.